molecular formula C9H14OS B3242805 (5-Butylthiophen-2-yl)methanol CAS No. 153561-68-3

(5-Butylthiophen-2-yl)methanol

Cat. No.: B3242805
CAS No.: 153561-68-3
M. Wt: 170.27 g/mol
InChI Key: HQCBCUQDXYGFBS-UHFFFAOYSA-N
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Description

(5-Butylthiophen-2-yl)methanol is a thiophene derivative featuring a butyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the aromatic thiophene ring. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. The butyl chain introduces lipophilicity, while the hydroxymethyl group enhances polarity, creating a unique amphiphilic profile. This compound is typically synthesized via nucleophilic substitution or catalytic functionalization of thiophene precursors, followed by purification using techniques such as solid-phase extraction (SPE) with methanol-based eluents .

Properties

IUPAC Name

(5-butylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-6,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCBCUQDXYGFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Butylthiophen-2-yl)methanol typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized by introducing a butyl group at the 5-position. This can be achieved through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methanol Introduction: The introduction of the methanol group at the 2-position can be accomplished via a Grignard reaction. The 5-butylthiophene is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (5-Butylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced functional group.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products:

    Oxidation: (5-Butylthiophen-2-yl)aldehyde or (5-Butylthiophen-2-yl)carboxylic acid.

    Reduction: (5-Butylthiophen-2-yl)methane.

    Substitution: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

(5-Butylthiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Butylthiophen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (5-Butylthiophen-2-yl)methanol, we compare it with three classes of analogs: (i) thiophene alcohols, (ii) alkyl-substituted thiophenes, and (iii) heterocyclic hybrids (e.g., pyrazole-thiophene derivatives). Key differences in substituents, physicochemical properties, and reactivity are summarized below.

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reference
This compound 5-Butyl, 2-CH₂OH 184.27 78–82* High in methanol, ethanol Estimated
(5-Methylthiophen-2-yl)methanol 5-Methyl, 2-CH₂OH 142.19 95–98 Moderate
(5-Bromothiophen-2-yl)methanol 5-Bromo, 2-CH₂OH 207.07 110–112 Low
2-(5-(3-(5-Bromothiophen-2-yl)... Bromo, pyrazole, phenol groups 518.38 240–242 Insoluble in water

*Hypothesized based on alkyl chain length effects.

Key Observations:

Substituent Effects on Melting Points: The butyl group in this compound reduces intermolecular forces compared to smaller substituents (e.g., methyl or bromo), leading to a lower melting point (78–82°C vs. 95–112°C for methyl/bromo analogs) . Bulky substituents (e.g., pyrazole-phenol groups in compound 2b from ) significantly increase melting points (>240°C) due to rigid, planar structures .

Solubility Trends: The hydroxymethyl group enhances solubility in polar solvents like methanol and ethanol. Brominated analogs (e.g., 5-bromo derivatives) exhibit lower solubility due to increased molecular weight and halogen-related hydrophobicity .

Synthetic Complexity: this compound can be synthesized via straightforward alkylation and oxidation steps, whereas pyrazole-thiophene hybrids (e.g., compound 2b) require multi-step reactions involving hydrazine hydrate and prolonged reflux, as described in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Butylthiophen-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Butylthiophen-2-yl)methanol

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